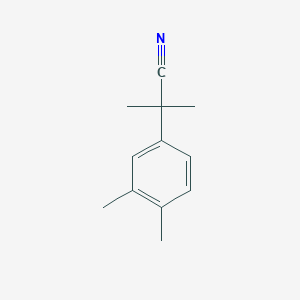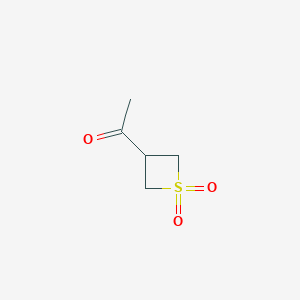
3-Acetyl-1lambda6-thietane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with a molecular weight of 148.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 3-Acetyl-1lambda6-thietane-1,1-dione are not widely documented in publicly available sources. it is typically produced in high-purity forms (minimum 95%) for specialized applications . Industrial production methods likely involve advanced organic synthesis techniques, but specific details are not readily accessible.
Analyse Chemischer Reaktionen
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield thietane derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: Its unique reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism by which 3-Acetyl-1lambda6-thietane-1,1-dione exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-Acetyl-1lambda6-thietane-1,1-dione can be compared with other similar compounds, such as:
Thietane-1,1-dione: Lacks the acetyl group, resulting in different reactivity and applications.
3-Methyl-1lambda6-thietane-1,1-dione: Similar structure but with a methyl group instead of an acetyl group, leading to variations in chemical behavior.
3-Propionyl-1lambda6-thietane-1,1-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .
Eigenschaften
Molekularformel |
C5H8O3S |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O3S/c1-4(6)5-2-9(7,8)3-5/h5H,2-3H2,1H3 |
InChI-Schlüssel |
XQEIPERZNDUOPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


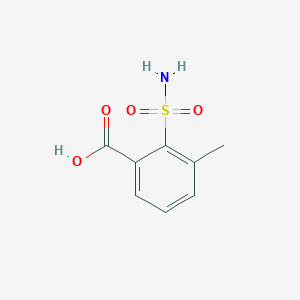
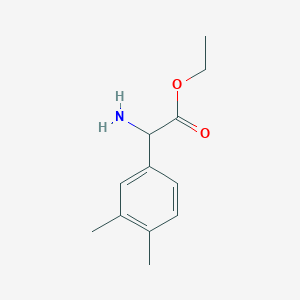
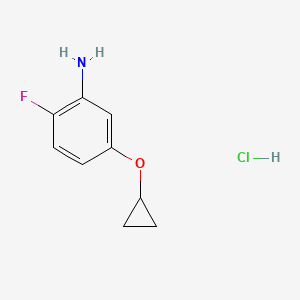
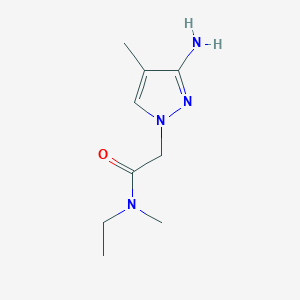
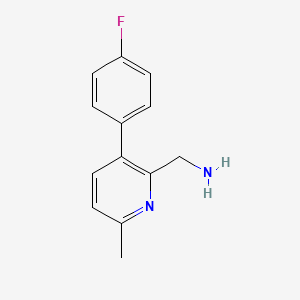
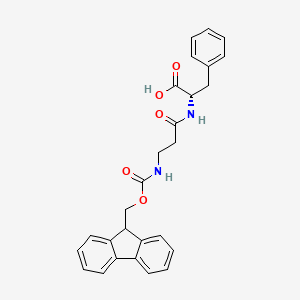
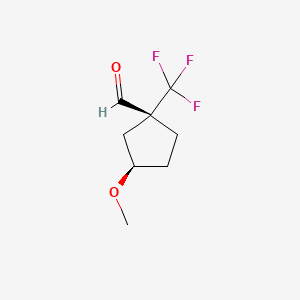
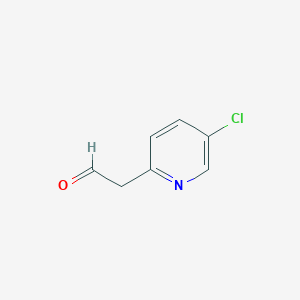
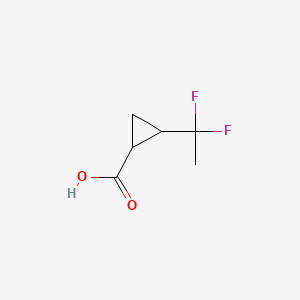
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
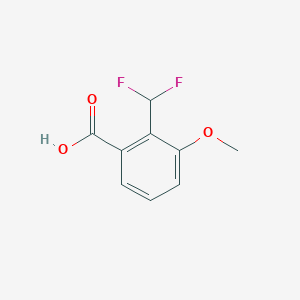
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
